![molecular formula C12H11F3N4OS B3125682 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 328266-10-0](/img/structure/B3125682.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is known for its versatility and has found use in a wide variety of applications, including in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound has a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethylphenyl group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .Scientific Research Applications
Synthesis and Chemical Reactivities
Triazole derivatives, including 1,2,4-triazole compounds, are synthesized through various chemical reactions, exhibiting a wide range of biological activities. The synthesis strategies for these compounds include classical methods and novel approaches that emphasize green chemistry and sustainability. Notably, the preparation of 1,2,4-triazole derivatives has been explored for their potential uses in addressing new diseases and emerging health threats, highlighting the importance of efficient synthesis methods that are environmentally friendly. The versatility in the synthesis of triazole derivatives allows for structural variations, which is critical for developing new pharmaceuticals and chemicals with targeted biological activities (Ferreira et al., 2013).
Biological Activities and Therapeutic Potential
Triazole derivatives are studied extensively for their diverse biological activities. They have been identified to possess antimicrobial, antifungal, anti-inflammatory, antiviral properties, and activity against several neglected diseases. This broad spectrum of biological activities makes triazole derivatives, including the related structural analogs of the compound , valuable in drug discovery and development. The ongoing research into these compounds aims to uncover new therapeutic agents for a variety of conditions, demonstrating the significant potential of triazole derivatives in medicine and pharmacology (Ohloblina, 2022).
Pharmaceutical Applications
The chemical properties of triazole derivatives, such as those related to "2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide," enable their application in developing new drugs with improved efficacy and reduced side effects. Research into these compounds focuses not only on their potential as active pharmaceutical ingredients but also on their role as intermediates in synthesizing other biologically active molecules. The ongoing exploration of triazole derivatives in pharmaceutical sciences is indicative of their importance in creating innovative therapeutic solutions for various health conditions (Parchenko, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide are currently unknown. This compound is structurally related to other triazole compounds , which have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies . .
Mode of Action
Triazole compounds are known to interact with various biological targets through the formation of coordination complexes , but the exact interactions of this specific compound remain to be elucidated.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Based on its structural similarity to other triazole compounds , it may be involved in similar biochemical pathways.
Pharmacokinetics
The solubility of related triazole compounds in water and organic solvents suggests that this compound may have similar properties, which could impact its bioavailability.
Future Directions
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c1-19-7-16-18-11(19)21-6-10(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHJVZLCZARUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


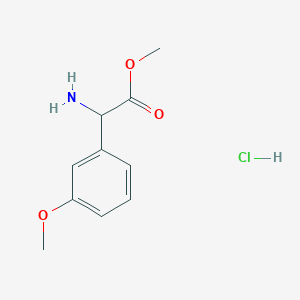
![4-[2-(Methoxycarbonyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3125609.png)
![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
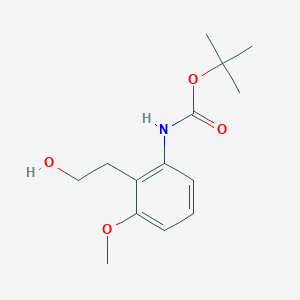
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
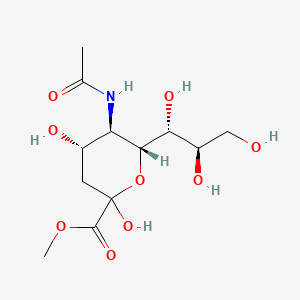

![2-({[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B3125648.png)
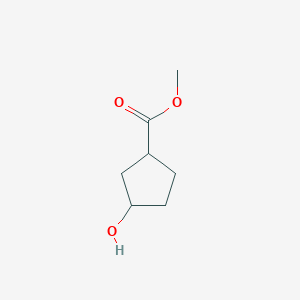
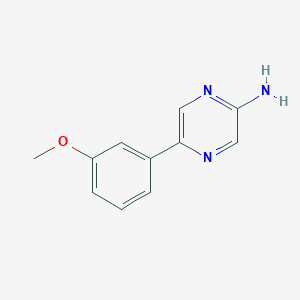
![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)
